

Raf265: A Multi-Kinase Inhibitor Targeting RAF and VEGFR Pathways

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Compound of Interest

Compound Name: *Raf265*

Cat. No.: *B1314548*

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor that targets multiple kinases crucial for tumor growth and angiogenesis. Primarily recognized for its activity against the RAF kinase family, including wild-type B-RAF, C-RAF, and the oncogenic B-RAF V600E mutant, **Raf265** also demonstrates significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual mechanism of action positions **Raf265** as a compelling agent for cancer therapy, simultaneously tackling tumor cell proliferation through the MAPK signaling pathway and blocking the formation of new blood vessels that supply tumors. This technical guide provides a comprehensive overview of **Raf265**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Mechanism of Action

Raf265 functions as a multi-kinase inhibitor, primarily targeting key components of the RAS/RAF/MEK/ERK signaling pathway and the VEGFR signaling cascade.

- **RAF Kinase Inhibition:** The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers, leading to constitutive activation of this pathway and uncontrolled cell

growth. **Raf265** potently inhibits both wild-type and mutant B-RAF, as well as C-RAF. By binding to and inhibiting these kinases, **Raf265** blocks the downstream phosphorylation of MEK and ERK, ultimately leading to cell cycle arrest and apoptosis in tumor cells dependent on this pathway.

- **VEGFR2 Inhibition:** Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key mediators of this process. **Raf265** exhibits potent inhibitory activity against VEGFR2. This inhibition disrupts tumor angiogenesis, limiting the supply of nutrients and oxygen to the tumor.

The dual inhibition of both the RAF/MEK/ERK and VEGFR2 pathways by **Raf265** suggests a synergistic anti-tumor effect, targeting both the tumor cells directly and their supportive microenvironment.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Raf265

Target	Assay Type	IC50/EC50 (nM)	Cell Line/Conditions
B-RAF (V600E)	Biochemical Assay	0.5	-
B-RAF (wild-type)	Biochemical Assay	70	-
C-RAF	Biochemical Assay	19	-
VEGFR2	Biochemical Assay	<100	-
c-Kit	Biochemical Assay	<100	-
PDGFR β	Biochemical Assay	<100	-
B-RAF (V600E)	Cell-based Assay	140	-
VEGFR2	Cell-based Assay	30	Cell-free assay
VEGFR2	Cell-based Assay	190	-
PDGFR β	Cell-based Assay	790	-
c-Kit	Cell-based Assay	1100	-

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration. Data compiled from multiple sources.

Table 2: Anti-proliferative Activity of Raf265 in Cancer Cell Lines

Cell Line	Cancer Type	B-RAF Status	IC50 (μM)
A375	Melanoma	V600E	0.04 - 0.2
Malme-3M	Melanoma	V600E	0.04 - 0.2
WM-1799	Melanoma	V600E	0.04 - 0.2
SK-MEL-28	Melanoma	V600E	0.14
HT29	Colorectal	V600E	1 - 3 (IC20)
MDAMB231	Breast	Wild-type	5 - 10

IC20: 20% inhibitory concentration. Data compiled from multiple sources.

Table 3: In Vivo Efficacy of Raf265 in Xenograft Models

Xenograft Model	Cancer Type	B-RAF Status	Dosage	Outcome
HCT116	Colorectal	K-RAS mutant	12 mg/kg	71% to 72% Tumor Volume Inhibition
A375M	Melanoma	V600E	100 mg/kg (oral)	Inhibition of FDG accumulation and decreased tumor volume
Patient-derived melanoma	Melanoma	V600E/K	40 mg/kg (daily)	2 of 9 tumors responded (>50% reduction in tumor growth)
Patient-derived melanoma	Melanoma	Wild-type	40 mg/kg (daily)	5 of 8 tumors responded (>50% reduction in tumor growth)

Data compiled from multiple sources.

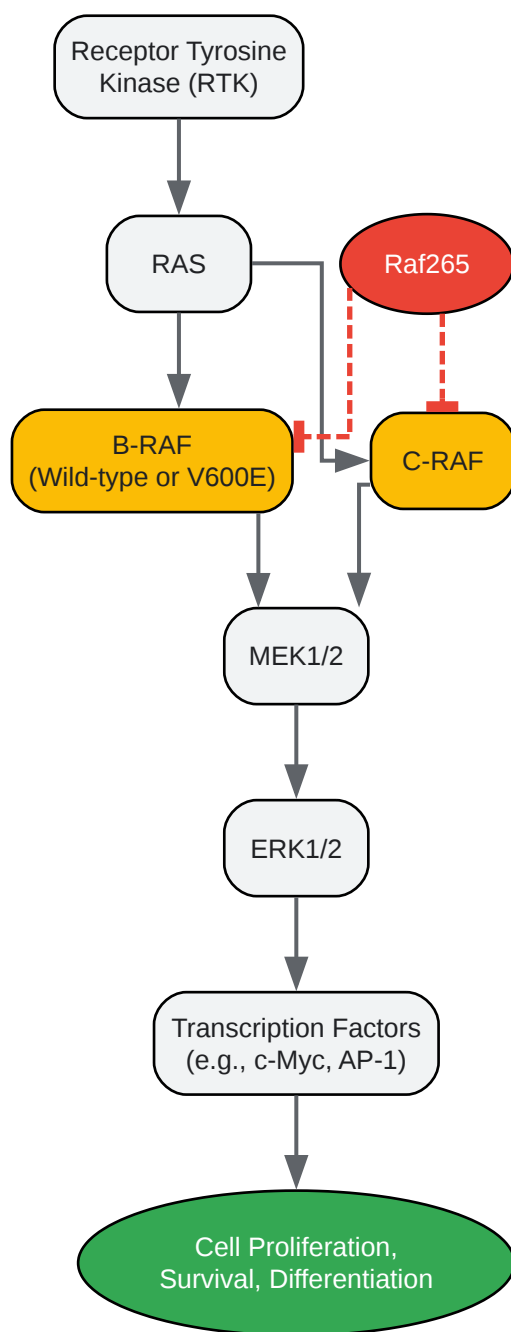
Table 4: Summary of Phase I Clinical Trial of Raf265 in Melanoma

Parameter	Finding
Number of Patients	77
Maximum Tolerated Dose (MTD)	48 mg once daily (continuous)
Serum Half-life	~200 hours
Objective Response Rate	12.1% (8 of 66 evaluable patients)
Responses Observed In	Both B-RAF mutant and B-RAF wild-type patients
Common Adverse Events	Fatigue (52%), diarrhea (34%), weight loss (31%), vitreous floaters (27%)

Data compiled from a first-in-human phase I study.

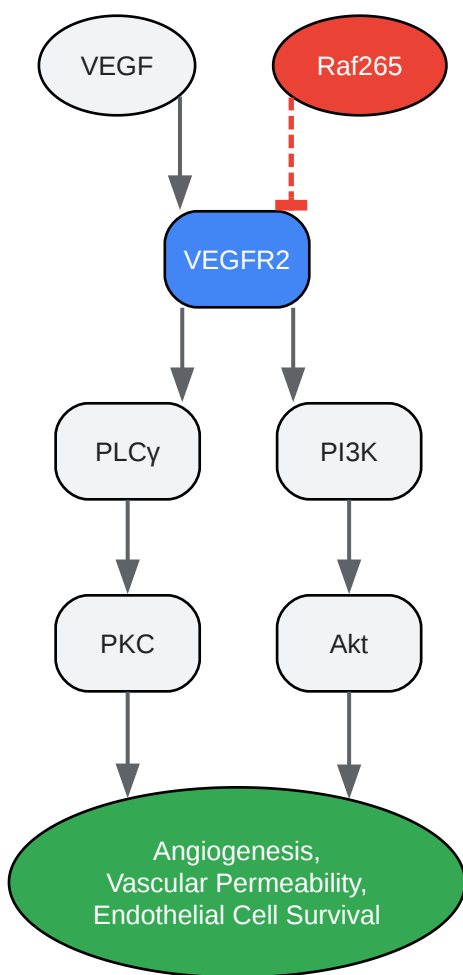
Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams



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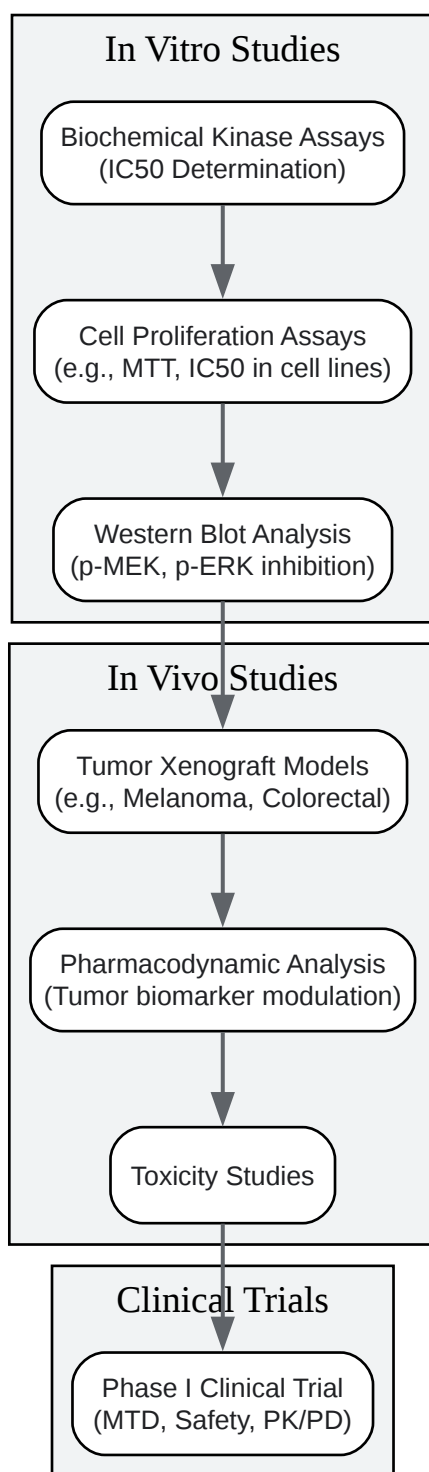
Caption: **Raf265** inhibits the MAPK signaling pathway.



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Caption: **Raf265** inhibits the VEGFR2 signaling pathway.

Experimental Workflow Diagram



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Caption: Preclinical and clinical evaluation workflow for **Raf265**.

Experimental Protocols

In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Raf265** against target kinases (e.g., B-RAF V600E, C-RAF, VEGFR2).
- Materials:
 - Recombinant human kinases
 - Kinase-specific peptide substrates
 - ATP (Adenosine triphosphate)
 - **Raf265** (in DMSO)
 - Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 15 mM MgCl₂, 2 mM DTT)
 - Microplate reader
- Procedure:
 - Prepare serial dilutions of **Raf265** in kinase assay buffer.
 - In a 96-well plate, add the recombinant kinase, the kinase-specific peptide substrate, and the diluted **Raf265** or DMSO (vehicle control).
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, radiometric assay).
 - Calculate the percentage of kinase inhibition for each **Raf265** concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

- Objective: To assess the anti-proliferative effect of **Raf265** on cancer cell lines.
- Materials:
 - Cancer cell lines (e.g., A375, Malme-3M)
 - Cell culture medium and supplements
 - **Raf265** (in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
 - 96-well plates
 - Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with serial dilutions of **Raf265** or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
 - Remove the medium and dissolve the formazan crystals in a solubilization buffer.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the percentage of cell viability for each **Raf265** concentration relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of viability against the drug concentration.

Western Blot Analysis for Pathway Modulation

- Objective: To evaluate the effect of **Raf265** on the phosphorylation of downstream targets in the MAPK pathway (p-MEK, p-ERK).
- Materials:
 - Cancer cell lines
 - **Raf265** (in DMSO)
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and electrophoresis apparatus
 - PVDF membrane
 - Primary antibodies (anti-p-MEK, anti-p-ERK, anti-total MEK, anti-total ERK, anti- β -actin)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
 - Imaging system
- Procedure:
 - Treat cells with **Raf265** at various concentrations for a specified time.
 - Lyse the cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the relative levels of phosphorylated and total proteins, using a loading control (e.g., β -actin) for normalization.

In Vivo Tumor Xenograft Study

- Objective: To assess the anti-tumor efficacy of **Raf265** in a preclinical animal model.
- Materials:
 - Immunocompromised mice (e.g., nude mice)
 - Cancer cell lines for implantation
 - **Raf265** formulation for oral administration
 - Vehicle control
 - Calipers for tumor measurement
- Procedure:
 - Subcutaneously inject cancer cells into the flank of the mice.
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize the mice into treatment and control groups.
 - Administer **Raf265** or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
 - Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, immunohistochemistry).

- Calculate tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.

Conclusion

Raf265 is a promising multi-kinase inhibitor with a dual mechanism of action that targets both tumor cell proliferation and angiogenesis. Its potent inhibition of RAF kinases, particularly the B-RAF V600E mutant, and VEGFR2 has been demonstrated in a range of preclinical models. While early clinical trials have shown some anti-tumor activity in melanoma patients, further investigation is warranted to optimize its therapeutic potential, possibly in combination with other targeted agents or immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the utility of **Raf265** and similar multi-targeted kinase inhibitors in oncology.

- To cite this document: BenchChem. [Raf265: A Multi-Kinase Inhibitor Targeting RAF and VEGFR Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314548#raf265-as-a-multi-kinase-inhibitor\]](https://www.benchchem.com/product/b1314548#raf265-as-a-multi-kinase-inhibitor)

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